3-(6-Methoxy-3-indolyl)-1-propanamine
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Overview
Description
3-(6-Methoxy-3-indolyl)-1-propanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxy group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxy-3-indolyl)-1-propanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyindole.
Alkylation: The indole is alkylated using a suitable alkylating agent, such as 3-bromopropanamine, under basic conditions to introduce the propanamine side chain.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 3-(6-Hydroxy-3-indolyl)-1-propanamine.
Reduction: Formation of reduced derivatives with potential changes in biological activity.
Substitution: Introduction of various functional groups on the indole ring, leading to a range of substituted indole derivatives.
Scientific Research Applications
3-(6-Methoxy-3-indolyl)-1-propanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Methoxy-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The methoxy group can influence its binding affinity to receptors or enzymes, thereby modulating its biological effects. The indole ring structure allows it to interact with various biological targets, potentially leading to diverse pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methoxy-3-indolyl)-1-propanamine
- 3-(6-Hydroxy-3-indolyl)-1-propanamine
- 3-(6-Methoxy-2-indolyl)-1-propanamine
Uniqueness
3-(6-Methoxy-3-indolyl)-1-propanamine is unique due to the specific position of the methoxy group on the indole ring. This positional difference can significantly impact its chemical reactivity and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(6-methoxy-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H16N2O/c1-15-10-4-5-11-9(3-2-6-13)8-14-12(11)7-10/h4-5,7-8,14H,2-3,6,13H2,1H3 |
InChI Key |
ZSXGEDVGARKXMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCCN |
Origin of Product |
United States |
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